Differentiated Antiproliferative Potency of TK216 vs. Parent Compound YK-4-279 in Lymphoma
In a direct head-to-head comparison across multiple lymphoma subtypes, TK216 demonstrated consistently superior antiproliferative activity relative to its parent compound, YK-4-279. In a panel of 44 lymphoma cell lines, TK216 exhibited a median IC50 of 168 nM in ABC-DLBCL, compared to 405 nM for YK-4-279. Similarly, in GCB-DLBCL, the median IC50 for TK216 was 232 nM, while YK-4-279 showed 462 nM [1].
| Evidence Dimension | Antiproliferative Activity (Median IC50) |
|---|---|
| Target Compound Data | TK216: ABC-DLBCL (n=8): 168 nM; GCB-DLBCL (n=17): 232 nM; MCL (n=10): 278 nM |
| Comparator Or Baseline | YK-4-279: ABC-DLBCL (n=8): 405 nM; GCB-DLBCL (n=17): 462 nM; MCL (n=10): 451 nM |
| Quantified Difference | TK216 is 2.4-fold more potent in ABC-DLBCL and 2.0-fold more potent in GCB-DLBCL |
| Conditions | Panel of 44 lymphoma cell lines, 72-hour exposure, MTT assay |
Why This Matters
This ~2-fold superior potency directly translates to lower required concentrations for effective target engagement, a critical factor for minimizing off-target effects and improving therapeutic windows in preclinical studies.
- [1] Spriano F, et al. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents. Clin Cancer Res. 2019;25(16):5167-5176. View Source
